

Acivicin Hydrochloride Off-Target Effects: A Technical Support Resource

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Compound of Interest		
Compound Name:	Acivicin hydrochloride	
Cat. No.:	B8134349	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of **Acivicin hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Acivicin hydrochloride?

Acivicin is a glutamine analog that acts as an irreversible inhibitor of glutamine-dependent amidotransferases.[1][2][3][4] Its 4-chloroisoxazole motif is electrophilic and reacts with nucleophilic serine or cysteine residues in the active sites of target enzymes, leading to covalent modification and inactivation.[1]

Q2: What are the known on-target enzymes of Acivicin?

Historically, Acivicin has been shown to target several enzymes involved in purine and pyrimidine metabolism, including:

- CTP synthetase[1][5]
- Carbamoyl phosphate synthetase II[1][5]
- XMP aminase[1]
- Amidophosphoribosyltransferase[5]



- Gamma-glutamyltranspeptidase (γ-GT)[1][6][7][8][9][10]
- GMP synthetase[3][11]

Q3: What are the primary identified off-targets of Acivicin that may contribute to its toxicity?

Recent proteomic studies have identified Aldehyde Dehydrogenase 4 Family Member A1 (ALDH4A1) and Carboxylesterase 1 (CES1) as significant off-targets of Acivicin, likely contributing to its cytotoxic effects.[1]

Q4: How does Acivicin's inhibition of its off-targets lead to cytotoxicity?

Inhibition of ALDH4A1, a key enzyme in proline metabolism, can disrupt cellular homeostasis and may induce apoptosis.[12][13] Inhibition of CES1 can alter lipid metabolism and signaling, potentially leading to cellular stress and dysfunction.[14][15][16][17][18]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of Acivicin against its on-targets, off-targets, and its effect on cell proliferation.

On-Target Enzyme Inhibition	Inhibitor	Enzyme Source	Ki / IC50	Reference
Gamma- glutamyltranspep tidase (HpGT)	Acivicin	Helicobacter pylori	KI = 19.7 μM	[7][8]
Gamma- glutamyltranspep tidase (gGT)	Acivicin	Bovine	IC50 = 0.3 mM	[1]
CTP Synthetase (PyrG)	Acivicin	Streptococcus pneumoniae	IC50 = 1.2 μM	[19]
GMP Synthetase (GMPS)	Acivicin	Trypanosoma brucei	Apparent IC50 = 26 μM	[11]



Off-Target Enzyme Inhibition	Inhibitor	Enzyme	IC50	Reference
Acivicin	ALDH4A1	Human	5.4 μΜ	
Acivicin derivative (ACV1)	ALDH4A1	Human	0.7 μΜ	[1]

Cell Growth Inhibition	Cell Line	Incubation Time	IC50	Reference
Acivicin	HepG2 (Human Hepatoma)	5 days	0.7 μΜ	[1]
Acivicin	Rat Hepatoma	7 days	0.5 μΜ	[1]
Acivicin derivative (ACV1)	HepG2 (Human Hepatoma)	5 days	14 μΜ	[1]
Acivicin derivative (ACV2)	HepG2 (Human Hepatoma)	5 days	1.6 μΜ	[1]

Experimental Protocols

Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol outlines a general workflow for identifying covalent targets of Acivicin using a clickable probe analog.

Objective: To identify proteins that are covalently modified by an Acivicin probe in a complex proteome.

Materials:



- Acivicin probe with a clickable handle (e.g., alkyne)
- Cell line of interest (e.g., HepG2)
- Cell lysis buffer (e.g., RIPA buffer)
- Azide-biotin tag
- Click chemistry reaction components (Copper(I) catalyst, ligand)
- Streptavidin beads
- Trypsin
- LC-MS/MS instrumentation and software for proteomic analysis

Workflow:



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Figure 1. Workflow for Activity-Based Protein Profiling (ABPP).

Protocol Steps:

- Probe Labeling: Treat cultured cells with the Acivicin-alkyne probe for a specified time.
- Cell Lysis: Harvest and lyse the cells to release the proteome.
- Click Chemistry: To the cell lysate, add the azide-biotin tag and the click chemistry reaction components to attach biotin to the probe-labeled proteins.
- Enrichment: Incubate the lysate with streptavidin beads to capture the biotinylated proteins.



- Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
- Digestion: Perform an on-bead tryptic digestion to release peptides from the captured proteins.
- LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify
 the proteins that were covalently modified by the Acivicin probe.

siRNA Knockdown for Off-Target Validation

This protocol describes how to use siRNA to validate whether the inhibition of a potential off-target protein is responsible for an observed phenotype.

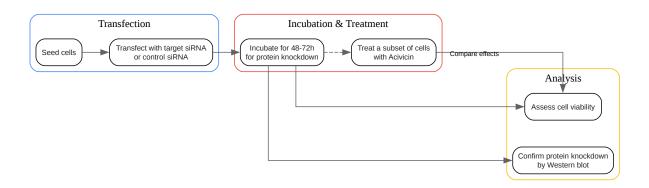
Objective: To determine if the knockdown of a specific off-target protein mimics the cytotoxic effects of Acivicin.

Materials:

- siRNA targeting the gene of interest (e.g., ALDH4A1 or CES1)
- Non-targeting control siRNA
- Transfection reagent
- Cell line of interest
- Cell viability assay (e.g., MTT, CellTiter-Glo)
- Western blot reagents to confirm protein knockdown

Workflow:





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Figure 2. Workflow for siRNA-mediated off-target validation.

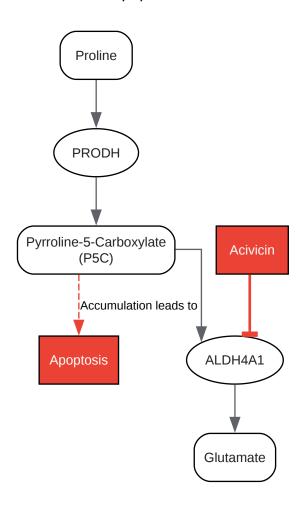
Protocol Steps:

- Cell Seeding: Plate cells at an appropriate density.
- Transfection: Transfect cells with either the siRNA targeting the gene of interest or a nontargeting control siRNA using a suitable transfection reagent.
- Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein.
- Phenotypic Assay: Assess the effect of the knockdown on cell viability or another relevant phenotype. Compare this to the effect of Acivicin treatment on control cells.
- Validation of Knockdown: Harvest a parallel set of cells to confirm the reduction in the target protein level by Western blotting.

Signaling Pathways ALDH4A1 and Proline Metabolism



ALDH4A1 is a mitochondrial enzyme that plays a crucial role in the catabolism of proline. Its inhibition by Acivicin can lead to the accumulation of its substrate, pyrroline-5-carboxylate (P5C), which can be cytotoxic and induce apoptosis.



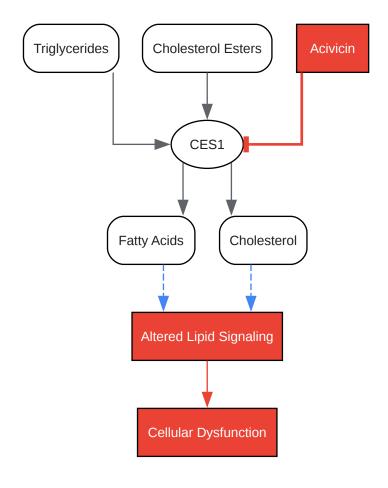
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Figure 3. Acivicin's off-target inhibition of ALDH4A1 in proline metabolism.

CES1 and Lipid Metabolism

CES1 is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides and cholesterol esters. Its inhibition can disrupt lipid homeostasis, leading to altered lipid signaling and potentially contributing to cellular dysfunction.





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